Methyl Stearate-1-13C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl Stearate-1-13C is a major component of biodiesel fuel. It also exists as a major component of soy and rapeseed oil methyl ester fuels, which can also serve as a main source of biodiesel production . It is a saturated methyl ester and a representative key molecule of biodiesel fatty acid methyl esters (FAMEs) produced from vegetable oils . It occurs naturally in clove oil .

Synthesis Analysis

This compound is synthesized from vegetable oils or animal fats (feedstocks) by transesterification reactions . The process involves the reaction of the feedstock with an alcohol (like methanol) in the presence of a catalyst to produce the ester (biodiesel) and glycerol .Molecular Structure Analysis

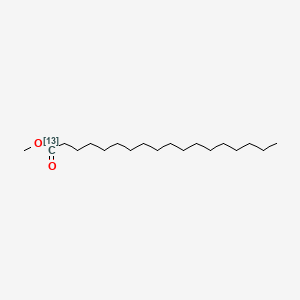

The molecular formula of this compound is C19H38O2 . It has a molecular weight of 299.5 g/mol . The structure of this compound can be represented by the SMILES notation as CCCCCCCCCCCCCCCCC13COC .Physical and Chemical Properties Analysis

This compound has a molecular weight of 299.5 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 17 . The exact mass and the monoisotopic mass of this compound are 299.290535286 g/mol . The topological polar surface area is 26.3 Ų . It has a heavy atom count of 21 .Applications De Recherche Scientifique

Microbiological Oxidation and Stereospecificity

Research has demonstrated that Methyl Stearate-1-13C is used in studying microbiological oxidation processes. It has been observed that during the oxidation of stearic acid, ω-hydroxylation and ω-1-hydroxylation are independent reactions involving direct substitution of a hydrogen atom by a hydroxy-group. These processes have been found to be stereospecific, occurring with retention of configuration. This suggests a kinetic isotope effect during the hydroxylation of this compound (Jones, 1968).

NMR Spectroscopy of Fatty Acid Methyl Esters

This compound is significant in the field of nuclear magnetic resonance (NMR) spectroscopy. Studies have assigned chemical shifts to separate signals in the 13C NMR spectra of various fatty acid methyl esters, including this compound. This allows for distinguishing isomeric hydroxy, acetoxy, and oxo stearates by their 13C spectra (Tulloch & Mazurek, 1976).

Phase Change Material Preparation

This compound has been utilized in the preparation of composite phase change materials (CPCMs). Research in this area focuses on optimizing mixtures of this compound for effective thermal storage, demonstrating its potential in energy conservation applications (Xu et al., 2014).

Lipid Hydrogenation Studies

The compound has been used in lipid hydrogenation studies. A specific investigation demonstrated the efficiency of hydrogenating 14C-labeled fatty acid methyl esters to Methyl Stearate, highlighting its applicability in analytical chemistry and biochemistry (Appelqvist, 1972).

Lipid Absorption and Metabolism

This compound has been employed in studies examining the absorption of fatty acids. Research has quantified the absorption efficiency of 13C-labeled stearic acid, providing insights into lipid metabolism and nutrition (Jones, Pencharz, & Clandinin, 1985).

Safety and Hazards

Mécanisme D'action

Target of Action

Methyl Stearate-1-13C is a 13C labelled methyl ester

Biochemical Pathways

This compound may be involved in lipid metabolism pathways. Upon hydrolysis, it releases stearic acid, a long-chain fatty acid, which can be further metabolized through β-oxidation to produce Acetyl-CoA, a key molecule in energy metabolism .

Pharmacokinetics

As a fatty acid ester, it is likely to be absorbed in the gastrointestinal tract, distributed in the body, metabolized primarily in the liver, and excreted via the kidneys .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, presence of other metabolites, and specific conditions within the body .

Analyse Biochimique

Molecular Mechanism

It’s known that it exerts its effects at the molecular level

Dosage Effects in Animal Models

The effects of Methyl Stearate-1-13C vary with different dosages in animal models

Metabolic Pathways

This compound is involved in certain metabolic pathways . It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels

Transport and Distribution

It could interact with transporters or binding proteins, and could have effects on its localization or accumulation

Propriétés

IUPAC Name |

methyl (113C)octadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-18H2,1-2H3/i19+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPEUJPJOZXNMSJ-QHPTYGIKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC[13C](=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676038 |

Source

|

| Record name | Methyl (1-~13~C)octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167388-13-8 |

Source

|

| Record name | Methyl (1-~13~C)octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(pF)Phe4]nociceptin(1-13)NH2](/img/structure/B561552.png)

![d[Leu4,Lys8]-VP](/img/structure/B561572.png)